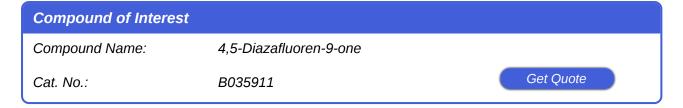


Spectroscopic Profile of 4,5-Diazafluoren-9-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Diazafluoren-9-one**, a heterocyclic ketone of significant interest in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The spectroscopic data for **4,5-Diazafluoren-9-one** are summarized in the tables below, providing a clear and concise reference for its structural features.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **4,5-Diazafluoren-9-one** reveals a distinct pattern of signals in the aromatic region, consistent with its tricyclic structure.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.79	dd	5.0, 1.5	2H
7.98	dd	7.6, 1.5	2H
7.34	dd	7.6, 5.0	2H

Solvent: CDCl₃, Frequency: 499.72

MHz[1]

¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for **4,5-Diazafluoren-9-one** is not readily available in the reviewed literature. Characterization of this compound by ¹³C NMR has been mentioned in several studies, but specific chemical shift values have not been reported.

Infrared (IR) Spectroscopic Data

The IR spectrum of **4,5-Diazafluoren-9-one** is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Functional Group Assignment	
2900-3100	ν(C-H) stretching	
A more detailed list of IR absorption peaks,		

including the characteristic carbonyl (C=O) stretch, is not explicitly provided in the surveyed literature.[2]

UV-Vis Spectroscopic Data

While UV-Vis spectroscopy has been utilized in the study of **4,5-Diazafluoren-9-one** and its complexes, specific absorption maxima (λmax) for the free ligand are not detailed in the available literature. In a chromium (III) complex, strong UV bands at approximately 217 nm and



267 nm were attributed to intra-ligand $(\pi \to \pi, n \to \pi)$ transitions of the **4,5-Diazafluoren-9-one** ligand.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A solution of **4,5-Diazafluoren-9-one** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. The 1 H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy

A solution of **4,5-Diazafluoren-9-one** is prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. The 13 C NMR spectrum is recorded on a spectrometer operating at a frequency of 100 MHz or higher, with proton decoupling. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid **4,5-Diazafluoren-9-one** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

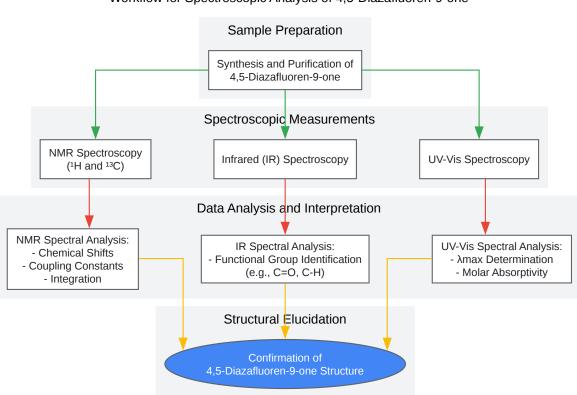
A stock solution of **4,5-Diazafluoren-9-one** is prepared in a suitable UV-grade solvent, such as methanol or ethanol. This stock solution is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a



dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of **4,5-Diazafluoren-9-one** is illustrated in the following diagram.



Workflow for Spectroscopic Analysis of 4,5-Diazafluoren-9-one

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Caption: Spectroscopic Analysis Workflow for 4,5-Diazafluoren-9-one.



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